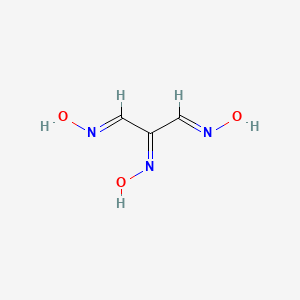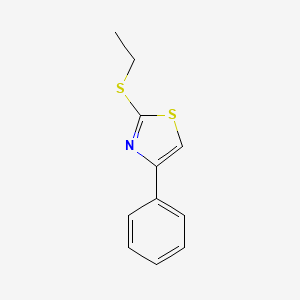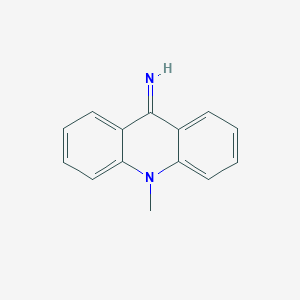
9(10H)-Acridinimine, 10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinimine, 10-methyl-: is a nitrogen-containing heterocyclic compound with the molecular formula C14H13N It is a derivative of acridine, where the nitrogen atom is part of the aromatic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinimine, 10-methyl- typically involves the reduction of 10-methyl-9,10-dihydroacridine. One common method includes the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 9(10H)-Acridinimine, 10-methyl- may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9(10H)-Acridinimine, 10-methyl- can undergo oxidation reactions to form 10-methyl-(9,10H)-acridone.
Common Reagents and Conditions:
Oxidation: Manganese porphyrins, dioxygen, benzonitrile, visible light irradiation.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 10-methyl-(9,10H)-acridone.
Reduction: 10-methyl-9,10-dihydroacridine.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9(10H)-Acridinimine, 10-methyl- is used as a precursor in the synthesis of various acridine derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used as a fluorescent probe for nitric oxide sensing. It reacts with nitric oxide in aqueous media to form a fluorescent triazole derivative, which is useful in monitoring nitric oxide levels in living cells .
Medicine: The compound and its derivatives have shown potential as inhibitors of histone deacetylase, making them candidates for anticancer drug development .
Industry: In the industrial sector, 9(10H)-Acridinimine, 10-methyl- is used in the production of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinimine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as a histone deacetylase inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 10-Methyl-9,10-dihydroacridine
- 10-Methyl-(9,10H)-acridone
- N-Methylacridone
- 9-Acridanone, 10-methyl-
Comparison: Compared to its analogs, 9(10H)-Acridinimine, 10-methyl- exhibits unique properties such as higher reactivity in oxidation reactions and better fluorescence characteristics when used as a probe. Its ability to form stable triazole derivatives with nitric oxide sets it apart from other acridine derivatives .
Eigenschaften
CAS-Nummer |
5291-44-1 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
10-methylacridin-9-imine |
InChI |
InChI=1S/C14H12N2/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9,15H,1H3 |
InChI-Schlüssel |
SQFZLHHJWJODCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



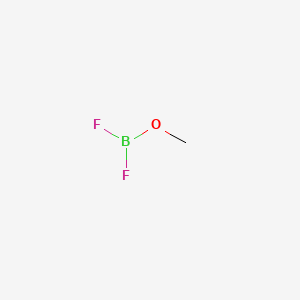
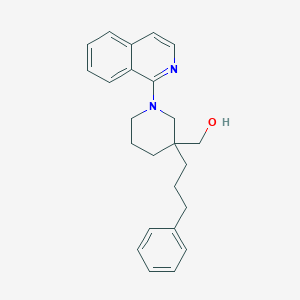


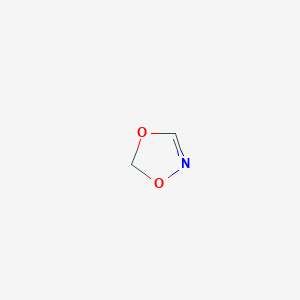
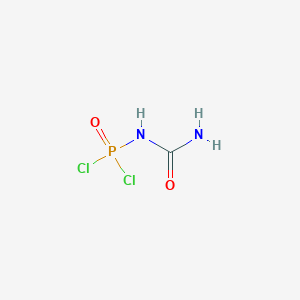

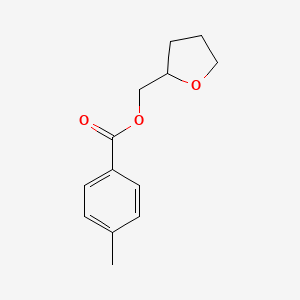
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
